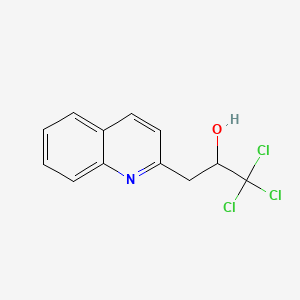

1,1,1-三氯-3-(喹啉-2-基)丙醇

描述

The compound "1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol" is not directly mentioned in the provided papers. However, the papers discuss various quinoline derivatives and their synthesis, characterization, and potential applications, which can provide insights into the chemical behavior and properties of related compounds, including the one .

Synthesis Analysis

The synthesis of quinoline derivatives often involves stoichiometric reactions with various reagents. For instance, trichlorotitanium complexes with quinolin-8-olates were synthesized through reactions with titanium tetrachloride . Similarly, derivatives of quinolinyl-propan-2-ol were synthesized from cinchonine, indicating that quinoline derivatives can be prepared from naturally abundant precursors . These methods could potentially be adapted for the synthesis of "1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of quinoline derivatives are often characterized using techniques such as NMR, elemental analysis, and X-ray diffraction . For example, the crystal structure of a quinoline-triazole derivative was solved using X-ray powder diffraction, revealing the molecular conformation and stabilization through non-covalent interactions . These techniques could be employed to determine the molecular structure of "1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol" and understand its conformation and stability.

Chemical Reactions Analysis

Quinoline derivatives participate in various chemical reactions. For instance, they can act as carbonyl and acid surrogates in Passerini- and Ugi-type reactions . They also exhibit reactivity towards polymerization, as seen in the ring-opening polymerization of ε-caprolactone catalyzed by yttrium complexes . These reactions highlight the versatility of quinoline derivatives in synthetic chemistry, which could extend to "1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol".

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be diverse. For example, some derivatives show potent spermicidal activity and antimicrobial properties . The tautomeric preferences of certain quinoline derivatives have been studied, indicating their potential for various chemical behaviors . The study of these properties in related compounds can provide a basis for predicting the properties of "1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol", such as its reactivity, biological activity, and potential applications in medicinal chemistry.

科学研究应用

Novel Derivatives and Reactivity

1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol及其衍生物已被研究其独特的化学性质。例如,Loghmani-Khouzani等人(2006年)研究了各种喹啉衍生物的制备和反应性,包括1,1,1-三氟-3-(4-氯-1H-喹啉-2-基)丙酮,展示了它们在化学合成和应用中的潜力(Loghmani-Khouzani et al., 2006)。

斑马鱼模型中的抗癌活性

喹啉衍生的三氟甲基醇,包括1,1,1-三氯-3-(喹啉-2-基)丙醇,在癌症研究领域中有重要应用。Sittaramane等人(2015年)在斑马鱼胚胎模型中探讨了这些化合物的合成和抗癌活性,突出了它们作为强效生长抑制剂和抗癌剂的潜力(Sittaramane等人,2015年)。

亲电取代反应

Aleksandrov等人(2020年)研究了涉及亲电取代反应的喹啉衍生物的合成和反应性。这项研究对于理解1,1,1-三氯-3-(喹啉-2-基)丙醇等化合物的化学行为及其在有机合成中的潜在应用至关重要(Aleksandrov et al., 2020)。

通过光谱进行分子识别

Khanvilkar等人(2018年)探索了喹啉衍生物在分子识别中的应用,他们利用光学纯的2-(喹啉-8-氧基)环己醇来识别对映体,展示了这类化合物在分析化学中的应用(Khanvilkar & Bedekar, 2018)。

催化和键裂解

吴等人(2018年)对乙酮直接转化为烷基酮的研究通过螯合辅助的铑(I)催化碳-碳键裂解,展示了喹啉衍生物在催化应用中的多样性。他们展示了这些化合物在促进复杂化学转化中的多功能性(Wu et al., 2018)。

属性

IUPAC Name |

1,1,1-trichloro-3-quinolin-2-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl3NO/c13-12(14,15)11(17)7-9-6-5-8-3-1-2-4-10(8)16-9/h1-6,11,17H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHSXBNFZVWFFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280215 | |

| Record name | 1,1,1-trichloro-3-(quinolin-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol | |

CAS RN |

56211-74-6 | |

| Record name | 56211-74-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC15911 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1-trichloro-3-(quinolin-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trichloro-3-(quinolin-2-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B1330076.png)

![6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1330079.png)